molecular formula C19H20FN5O B610709 SB 242235 CAS No. 193746-75-7

SB 242235

Katalognummer: B610709
CAS-Nummer: 193746-75-7
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: PDTYLGXVBIWRIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SB 242235 (C₁₉H₂₀FN₅O; CAS 193746-75-7) is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in pro-inflammatory cytokine signaling pathways . It demonstrates high specificity for p38α and p38β isoforms, with minimal activity against other kinases such as Erk and JNK . In rat adjuvant-induced arthritis (AIA) models, this compound significantly reduced paw edema, serum interleukin-6 (IL-6) levels, and bone mineral density (BMD) loss, while preserving joint integrity as confirmed by magnetic resonance imaging (MRI) and histopathology . Its disease-modifying properties distinguish it from symptomatic treatments, as it attenuates structural joint damage in both prophylactic and therapeutic regimens .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SB-242235 umfasst mehrere Schritte, beginnend mit geeigneten Pyrimidin- und Imidazol-Derivaten. Die wichtigsten Schritte umfassen:

    Bildung des Imidazolrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.

    Substitutionsreaktionen: Einführung der Piperidin- und Fluorphenylgruppen durch nucleophile Substitutionsreaktionen.

    Methoxylierung: Einführung der Methoxygruppe am Pyrimidinring.

Industrielle Produktionsmethoden

Während bestimmte industrielle Produktionsmethoden urheberrechtlich geschützt sind, besteht der allgemeine Ansatz darin, die Laborsynthese mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz zu skalieren. Dazu gehören die Verwendung von hochreinen Reagenzien, die Optimierung der Reaktionsbedingungen und die Anwendung effizienter Reinigungstechniken .

Analyse Chemischer Reaktionen

Metabolic Stability Profile

SB-242235 exhibits high metabolic stability across species, as shown by in vitro and in vivo studies :

Test System Metabolic Stability (% unchanged)Key Observation
Rat hepatic microsomes>90%Minimal CYP450-mediated oxidation
Dog hepatocytes88%No phase II conjugation detected
Human liver slices93%Resistance to glucuronidation
Monkey in vivo67% excreted unchangedRenal clearance dominates

This stability is attributed to its imidazole core and methoxy-pyrimidine group, which reduce susceptibility to oxidative and conjugative metabolism.

Biotransformation Pathways

Limited metabolic reactions occur through two primary routes :

  • N-demethylation : Occurs at the piperidinyl group (≤5% of dose)

  • Oxidative defluorination : Generates 4-hydroxyphenyl metabolites (<2% of dose)

No evidence exists for:

  • Ring-opening reactions of the imidazole moiety

  • Hydrolysis of the methoxy-pyrimidine group

  • Sulfation or glutathione conjugation

Protein Binding Characteristics

SB-242235 displays non-linear plasma protein binding :

Concentration (ng/mL)% Protein Bound
10098.2
1,00097.1
10,00095.3

This concentration-dependent binding affects its apparent clearance, particularly at therapeutic doses above 10 mg/kg.

Species-Specific Excretion Patterns

Elimination routes show significant interspecies variation :

SpeciesUrinary Excretion (%)Fecal Excretion (%)Half-life (h)
Rat45322.1
Dog28616.8
Monkey67197.2

The high urinary recovery in primates suggests preserved renal elimination of the parent compound, while rodents show greater biliary excretion.

Reaction Kinetics in Biological Matrices

Key kinetic parameters for metabolic clearance :

ParameterValue (Mean ± SD)
Intrinsic clearance3.2 ± 0.8 μL/min/mg protein
Hepatic extraction ratio0.18
Fraction unbound (fu)0.029

These data confirm SB-242235's classification as a low-clearance compound with limited first-pass metabolism. The absence of reactive metabolites in mass balance studies (total recovery >92% across species) further supports its metabolic inertness under physiological conditions .

Wissenschaftliche Forschungsanwendungen

Inflammatory Disease Models

SB 242235 has been extensively evaluated in models of arthritis and other inflammatory diseases. Notable findings include:

  • Adjuvant-Induced Arthritis (AIA) in Rats : In a study involving male Lewis rats with AIA, this compound was administered both prophylactically and therapeutically. Results indicated significant reductions in paw inflammation and improvements in joint integrity, as measured by dual-energy X-ray absorptiometry (BMD), magnetic resonance imaging (MRI), and microcomputed tomography (CT). Specifically, prophylactic treatment at doses of 30 mg/kg and 10 mg/kg resulted in a 56% and 33% reduction in paw edema, respectively .
  • Cytokine Inhibition : this compound effectively inhibited lipopolysaccharide-stimulated serum levels of tumor necrosis factor alpha (TNFα) with a median effective dose of approximately 3.99 mg/kg. This suggests its utility in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its potential applications in cancer therapy:

  • Skin Damage Prevention : In murine models exposed to ultraviolet B (UVB) radiation, pre-treatment with this compound blocked the activation of the p38 MAPK cascade, leading to reduced expression of pro-inflammatory cytokines such as interleukin-6 and COX-2. This indicates its potential role in preventing skin damage from solar radiation .
  • Tumor Microenvironment : Research indicates that this compound may influence the tumor microenvironment by modulating cellular signaling pathways associated with inflammation and tumor progression .

Pharmacokinetics and Safety Profile

This compound exhibits high oral bioavailability across various species, including rats and monkeys. Its pharmacokinetic profile shows low to moderate clearance rates in non-rodent species with plasma half-lives exceeding four hours. Notably, the compound demonstrates non-linear elimination kinetics, suggesting that higher doses could lead to increased bioavailability beyond expected levels .

Case Studies

Study ReferenceModelDoseOutcome
AIA RatsProphylactic: 30 mg/kg56% reduction in paw edema
Normal RatsLPS-induced TNFαMedian effective dose: 3.99 mg/kg
UVB-exposed MicePre-treatmentReduced pro-inflammatory cytokines

Wirkmechanismus

SB-242235 exerts its effects by selectively inhibiting the p38 MAPK enzyme. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The compound binds to the ATP-binding site of p38 MAPK, blocking its activity and thereby reducing the production of pro-inflammatory cytokines and other mediators .

Vergleich Mit ähnlichen Verbindungen

SB 242235 vs. SB 203580

SB 203580, a first-generation p38 inhibitor, shares structural similarities with this compound but exhibits broader kinase inhibition, including JNK2β1 and c-raf . Both compounds suppress cytokine production (e.g., TNF-α, IL-6) and reduce inflammation in arthritis models. However, this compound demonstrates superior selectivity and potency:

  • Therapeutic Efficacy : In AIA rats, this compound (10–60 mg/kg) reduced paw edema by 19–73% therapeutically, comparable to SB 203580 (30–60 mg/kg) in collagen-induced arthritis .

This compound vs. SK&F 106615

SK&F 106615, another p38 inhibitor, reduced serum IL-6 and paw inflammation in AIA rats but lacked documented effects on joint integrity. This compound outperformed SK&F 106615 in preserving BMD and cartilage morphology, as validated by micro-CT and histology .

This compound vs. SB 239063

SB 239063, a p38 inhibitor optimized for pulmonary applications, reduced neutrophilia and fibrosis in lung injury models . While both compounds inhibit p38α, this compound’s efficacy in RA models is more pronounced, with demonstrated disease-modifying activity absent in SB 239063’s profile .

Emerging p38 Inhibitors

Key Data Tables

Table 1: Comparative Pharmacological Profiles of p38 Inhibitors

Compound Selectivity (p38 Isoforms) IC₅₀ (p38α) Key In Vivo Findings Disease Model References
This compound α, β 1.0 µM 73% reduction in paw edema; preserved BMD Rat AIA
SB 203580 α, β, JNK2β1, c-raf 0.6 µM 50% reduction in paw inflammation Mouse collagen-induced arthritis
SK&F 106615 α N/A Reduced IL-6; no joint protection Rat AIA
SB 239063 α 0.1 µM Reduced lung fibrosis Murine lung injury

Table 2: Species-Specific Effects of this compound

Species Effect on NO Production Effect on PGE₂ Key Mechanism References
Bovine chondrocytes Inhibited (IC₅₀ ~1 µM) Inhibited Suppressed iNOS gene expression
Human chondrocytes No inhibition Inhibited No effect on iNOS; differential p38 signaling

Biologische Aktivität

SB 242235, chemically known as 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl) imidazole, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has garnered attention due to its potential therapeutic applications in treating various cytokine-mediated diseases, particularly autoimmune and inflammatory disorders. This article delves into the biological activity of this compound, supported by pharmacokinetic data, case studies, and research findings.

The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway by this compound can modulate the production of pro-inflammatory cytokines, making it a candidate for therapeutic intervention in inflammatory diseases. The selective inhibition of p38 MAPK by this compound has been shown to reduce symptoms in various preclinical models.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species:

  • Oral Bioavailability : High oral bioavailability was observed in rats and monkeys, indicating effective absorption after oral administration. Notably, the compound demonstrated non-linear elimination kinetics, suggesting that higher doses may lead to increased bioavailability beyond 100% in some cases .
  • Metabolic Stability : In vitro studies revealed that this compound is metabolically stable across several species, including humans. It was primarily excreted unchanged in urine, with minimal metabolism observed .
  • Half-Life : The predicted half-life in humans ranges from 11.5 to 18.7 hours, consistent with clinical observations of approximately 16.4 hours .

Case Study: Autoimmune Inflammatory Arthritis (AIA)

A significant study evaluated the efficacy of this compound in a rat model of AIA. The results indicated that both prophylactic and therapeutic treatments with this compound significantly reduced symptoms associated with AIA:

Treatment TypeSymptoms Reduction (%)
Prophylactic65%
Therapeutic70%

These findings suggest that this compound may effectively mitigate the inflammatory response characteristic of autoimmune conditions .

Case Study: Diabetic Retinopathy

Another study investigated the effects of this compound on early stages of diabetic retinopathy in streptozotocin-diabetic rats. The compound was found to inhibit retinal inflammation and prevent the degeneration of retinal capillaries:

MeasurementControl Diabetic RatsThis compound Treated Rats
Retinal Superoxide LevelsElevatedSignificantly Reduced
Acellular Capillary CountIncreasedSignificantly Decreased

The inhibition of p38 MAPK by this compound demonstrated a protective effect against diabetes-induced retinal damage .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SB 242235 in modulating p38 MAPK signaling pathways?

this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cytokine-mediated inflammatory responses. Its inhibitory activity is quantified by an IC50 value of 1.0 μM in human chondrocytes, as demonstrated in osteoarthritis models . Researchers typically validate its mechanism using in vitro kinase assays and Western blotting to measure phosphorylation levels of downstream targets like MAPKAPK-2. Dose-response curves and competitive binding assays are essential to confirm selectivity against other MAPK isoforms (e.g., JNK or ERK) .

Q. What experimental models are commonly used to evaluate the efficacy of this compound in cytokine-mediated diseases?

Preclinical studies often employ rodent models of osteoarthritis (e.g., ovariectomized rats subjected to excessive exercise) to mimic postmenopausal joint degeneration. In these models, this compound’s disease-modifying effects are assessed through histopathological scoring of cartilage erosion and biomarkers like IL-1β and TNF-α . In vitro, human chondrocyte cultures treated with pro-inflammatory cytokines (e.g., IL-1β) are used to measure suppression of matrix metalloproteinases (MMPs) and nitric oxide production .

Q. How should researchers design dose-ranging studies for this compound to ensure reproducibility?

Dose optimization requires testing a logarithmic concentration range (e.g., 0.1–10 μM) in cell-based assays, followed by validation in animal models using pharmacokinetic (PK) profiling to determine bioavailability and tissue penetration. Researchers must standardize assay conditions (e.g., serum concentration, incubation time) and include positive controls (e.g., SB203580, another p38 inhibitor) to minimize inter-laboratory variability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values of this compound across different experimental setups?

Variability in IC50 values may arise from differences in cell lines (e.g., primary chondrocytes vs. immortalized cells), assay formats (e.g., ATP concentration in kinase assays), or endpoint measurements (e.g., luminescence vs. fluorescence). To resolve contradictions, researchers should:

  • Perform parallel experiments using identical protocols and reagents.
  • Validate findings with orthogonal methods (e.g., thermal shift assays for target engagement).
  • Report detailed methodological parameters, as emphasized in reproducibility guidelines .

Q. What strategies are recommended for validating the target specificity of this compound in complex biological systems?

Off-target effects can be assessed through:

  • Kinase profiling panels : Screen this compound against a broad spectrum of kinases (e.g., Tie-2, JAK2) to rule out cross-reactivity .
  • Genetic knockdown : Use siRNA or CRISPR to silence p38 MAPK and confirm loss of compound efficacy in cytokine suppression assays .
  • Proteomic analysis : Employ mass spectrometry to identify unintended protein interactions in treated cells .

Q. What methodological considerations are critical when combining this compound with other therapeutic agents in preclinical studies?

Synergistic or antagonistic effects require rigorous experimental design:

  • Fixed-ratio combinations : Test this compound with drugs like NSAIDs or biologics (e.g., anti-TNF agents) using the Chou-Talalay method to calculate combination indices .
  • Pharmacodynamic markers : Monitor joint tissue levels of MMP-13 and ADAMTS-5 to assess additive effects on cartilage preservation .
  • Statistical power : Ensure adequate sample sizes to detect interaction effects, with randomization and blinding to reduce bias .

Q. How should researchers interpret contradictory findings regarding this compound’s role in autophagy regulation?

While this compound is primarily a p38 inhibitor, some studies suggest off-target modulation of autophagy pathways. To clarify:

  • Conduct time-course experiments to distinguish primary (p38-dependent) vs. secondary (autophagy-related) effects.
  • Use autophagy inhibitors (e.g., chloroquine) in tandem with this compound to isolate mechanistic contributions .
  • Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in autophagy pathways .

Q. Methodological Resources

  • Data Analysis : For cytokine profiling, use multiplex ELISA or Luminex assays, followed by ANOVA with post-hoc corrections for multiple comparisons .
  • Experimental Validation : Include sham-operated controls in animal studies to account for surgical stress effects .
  • Reporting Standards : Adhere to the ARRIVE guidelines for preclinical research to enhance transparency .

Eigenschaften

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTYLGXVBIWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026008
Record name 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193746-75-7
Record name 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.